diaminobut-2-enedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diaminobut-2-enedinitrile, also known as 2,3-diaminobut-2-enedinitrile, is an organic compound with the molecular formula C₄H₄N₄. It is a derivative of butenedinitrile, featuring two amino groups attached to the carbon atoms of the butenedinitrile backbone. This compound is known for its stability and unique chemical properties, making it a valuable intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing diaminobut-2-enedinitrile involves the reaction of sodium cyanide with acetone cyanohydrin in the presence of methanethiol. The reaction is typically carried out in an autoclave at 60°C for 2 hours. The resulting solution is then neutralized with soda, filtered, and evaporated to yield an orange-yellow solid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Diaminobut-2-enedinitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitriles and amides.
Reduction: Reduction reactions can convert it into amines and other reduced forms.
Substitution: It can participate in substitution reactions, where amino groups are replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions
Major Products:
Oxidation: Nitriles and amides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Diaminobut-2-enedinitrile has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.
Medicine: Research explores its potential in drug development and as a building block for pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of diaminobut-2-enedinitrile involves its ability to participate in various chemical reactions due to the presence of amino and nitrile groups. These functional groups allow it to interact with different molecular targets and pathways, facilitating the formation of complex molecules. In prebiotic chemistry, it plays a crucial role in the synthesis of purines and other essential biomolecules .
Comparison with Similar Compounds
Diaminomaleonitrile: Similar in structure but differs in the position of amino groups.
Diaminofumaronitrile: Another related compound with different spatial arrangement of functional groups.
Uniqueness: Diaminobut-2-enedinitrile is unique due to its specific arrangement of amino and nitrile groups, which imparts distinct reactivity and stability. This makes it particularly valuable in synthetic chemistry and prebiotic studies .
Properties
CAS No. |
20344-79-0 |
---|---|
Molecular Formula |
C4H4N4 |
Molecular Weight |
108.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.